molecular formula C9H8N2O2 B568033 Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1256825-86-1

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Numéro de catalogue B568033
Numéro CAS: 1256825-86-1
Poids moléculaire: 176.175
Clé InChI: XNOPDFAJQROROS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” can be represented by the SMILES string COC(=O)c1ccc2cc[nH]c2n1 . This indicates that the molecule contains a pyrrolopyridine core with a carboxylate functional group attached to the pyrrolo ring.


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a solid substance . Its molecular weight is 176.17 . The compound’s InChI key is XNOPDFAJQROROS-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate”, exhibited potent FGFR inhibitory activity .

Breast Cancer Treatment

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . This suggests that “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” and its derivatives could be used in the treatment of breast cancer .

Treatment of Other Types of Cancer

Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” and its derivatives could potentially be used in the treatment of these types of cancer .

Development of New Cancer Therapeutics

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” and its derivatives could be used in the development of new cancer therapeutics . For example, compound 4h, with its low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Compounds similar to “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” have been found to reduce blood glucose . Therefore, “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” and its derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Drug Design and Synthesis

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” and its derivatives can be used in the design and synthesis of new drugs . The structure of “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” allows for a wide range of modifications, making it a versatile starting point for the synthesis of a variety of biologically active compounds .

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Orientations Futures

Given the compound’s potent activities against FGFR1, 2, and 3 , and potential inhibitory activity toward JAKs , it represents an attractive strategy for cancer therapy. Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for large-scale production.

Propriétés

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOPDFAJQROROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726825
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256825-86-1
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid [898746-35-5] (500 mg, 3.08 mmol) in MeOH was added a 2M solution of trimethylsilyldiazomethane in Et2O at 0° C., and the reaction mixture was stirred at RT for 30 min. The reaction mixture was concentrated in vacuo to give the title compound. MS (LC/MS): 177 [M+H]+, 375 [2M+H]+; tR (HPLC conditions k): 2.71
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.